N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a bromobenzyl group, and a trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzylthiourea. This intermediate is then cyclized with hydrazine hydrate to yield the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with 3,4,5-trimethoxybenzoyl chloride under basic conditions to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential biomolecules in bacteria and fungi .
Comparison with Similar Compounds
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide can be compared with other thiadiazole derivatives, such as:
N-(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide: Similar structure but with a chlorine atom instead of bromine, which may result in different biological activities.
N-(5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide: Contains a methyl group instead of bromine, potentially altering its chemical reactivity and biological properties.
The uniqueness of N-(5-((4-bromobenzyl)thio)-1,3,4,5-trimethoxybenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O4S2/c1-25-14-8-12(9-15(26-2)16(14)27-3)17(24)21-18-22-23-19(29-18)28-10-11-4-6-13(20)7-5-11/h4-9H,10H2,1-3H3,(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHZXKQLZFNAAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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